N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide
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Overview
Description
“N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide” is a complex organic compound. It is related to a class of compounds that have been studied for their anti-tubercular activity . These compounds are designed and synthesized for evaluation against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include various synthetic routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Scientific Research Applications
Green Synthesis and Antimicrobial Activity
Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides synthesized using green chemistry principles demonstrated promising antimicrobial activity. This underscores the potential of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide derivatives in developing new antimicrobial agents (Jyothi & Madhavi, 2019).
Plant Ethylene Biosynthesis Inhibition
Pyrazinamide and its derivatives, related to the chemical structure of interest, have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. By inhibiting ACC oxidase, these compounds offer a novel approach to extending the shelf life of fruits and flowers, indicating potential agricultural applications (Sun et al., 2017).
Advances in Organic Synthesis
Research has focused on the functionalization reactions of related compounds, demonstrating the versatility of these molecules in organic synthesis. These studies provide insight into reaction mechanisms and the potential for developing novel synthetic pathways (Yıldırım et al., 2005).
Cellular Permeability of DNA-binding Compounds
Pyrrole-imidazole (Py-Im) polyamides, related to the compound of interest, have shown specific DNA binding capabilities in vitro and in mammalian cells. Research into the cellular permeability of these polyamides has significant implications for drug delivery and molecular biology (Liu & Kodadek, 2009).
Nematocidal Activity
A study on 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which are structurally related, revealed weak fungicidal but good nematocidal activity against Meloidogyne incognita. This suggests potential for these compounds in agrochemical applications to protect crops from nematode infestations (Zhao et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclooxygenase-1 and cyclooxygenase-2 enzymes .
Mode of Action
Related compounds have been shown to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response .
Biochemical Pathways
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide likely affects the arachidonic acid pathway, given the role of cyclooxygenase enzymes in this pathway . Inhibition of these enzymes can reduce the production of prostaglandins, which are key mediators of inflammation .
Result of Action
Related compounds have been shown to exhibit anti-inflammatory activity, likely due to their inhibition of cyclooxygenase enzymes .
Future Directions
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(14-2-1-13-3-4-20-15(13)11-14)23-8-10-24-9-7-22-17(24)16-12-19-5-6-21-16/h1-7,9,11-12,20H,8,10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIITUMRGXYKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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